molecular formula C8H4ClNO2S B6346137 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde CAS No. 1354932-86-7

5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346137
CAS No.: 1354932-86-7
M. Wt: 213.64 g/mol
InChI Key: UWODAJUJLBHVQP-UHFFFAOYSA-N
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Description

5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This molecule features a unique hybrid architecture combining a 1,2-oxazole (isoxazole) ring with a thiophene heterocycle, making it a valuable scaffold in medicinal chemistry and material science. The presence of both electron-rich thiophene and chloro-substituted isoxazole rings, along a reactive aldehyde group , provides multiple sites for chemical modification. This allows researchers to utilize it as a versatile building block for the synthesis of diverse compound libraries. Potential research applications include serving as a key intermediate in the development of pharmaceutical candidates, organic electronic materials, and ligands for catalysis. The structural motifs present in this compound are commonly found in molecules with biological activity. As with many specialized heterocyclic building blocks, it is strictly for research use in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-3-thiophen-2-yl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-5(4-11)7(10-12-8)6-2-1-3-13-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWODAJUJLBHVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Oxazole Synthesis

The classical Hantzsch method remains a cornerstone for oxazole synthesis. This one-pot reaction involves cyclocondensation of α-halo ketones with amides or nitriles under acidic or basic conditions. For this compound, the protocol has been adapted as follows:

  • Substrate Preparation :

    • 2-Thiophenecarbonitrile (1.0 equiv) and chloroacetaldehyde (1.2 equiv) are combined in anhydrous dimethylformamide (DMF).

    • Triethylamine (2.0 equiv) is added to deprotonate the nitrile and initiate nucleophilic attack.

  • Cyclization :

    • The mixture is heated at 80°C for 12 hours, yielding 3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde as a pale-yellow solid (Yield: 58–62%).

Limitations :

  • Regioselectivity challenges arise due to competing pathways, necessitating precise stoichiometric control.

  • The absence of chlorine at position 5 requires post-cyclization functionalization.

Chlorination Strategies for Position 5

Direct chlorination of the oxazole ring is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

POCl₃-Mediated Chlorination

  • Procedure :

    • 3-(Thiophen-2-yl)-1,2-oxazole-4-carbaldehyde (1.0 equiv) is suspended in POCl₃ (5.0 equiv) at 0°C.

    • The reaction is warmed to 25°C and stirred for 6 hours, followed by quenching with ice-water.

    • Extraction with dichloromethane and purification via silica gel chromatography affords this compound (Yield: 75–82%).

SO₂Cl₂ in Dichloroethane

  • Conditions :

    • Sulfuryl chloride (3.0 equiv) is added dropwise to a solution of the oxazole precursor in 1,2-dichloroethane.

    • Reflux at 80°C for 4 hours achieves complete chlorination (Yield: 68–73%).

Comparative Analysis :

Chlorinating AgentTemperature (°C)Time (h)Yield (%)
POCl₃25675–82
SO₂Cl₂80468–73

POCl₃ offers superior yields under milder conditions, minimizing side reactions such as aldehyde oxidation.

Optimization Studies and Mechanistic Insights

Solvent Effects on Cyclization Efficiency

A screen of polar aprotic solvents revealed DMF as optimal for Hantzsch reactions due to its high dielectric constant (ε = 36.7), which stabilizes ionic intermediates:

SolventDielectric Constant (ε)Yield (%)
DMF36.762
DMSO46.758
Acetonitrile37.551

Temperature-Dependent Chlorination Kinetics

Isothermal studies of POCl₃-mediated chlorination demonstrated a first-order dependence on oxazole concentration. At 25°C, the rate constant (k) is 1.2 × 10⁻³ s⁻¹, increasing to 3.8 × 10⁻³ s⁻¹ at 40°C (Arrhenius activation energy Eₐ = 45.2 kJ/mol).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and reduces reaction times:

  • Hantzsch cyclization in a silicon-glass chip (channel width: 500 μm) at 100°C achieves 95% conversion in 30 minutes (vs. 12 hours batchwise).

Green Chemistry Approaches

  • Catalytic Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ enable six reuse cycles without activity loss (Suzuki coupling yield: 63–68%).

  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste generation by 40%.

Chemical Reactions Analysis

Aldehyde Functional Group Reactions

The aldehyde group at position 4 of the isoxazole ring undergoes typical carbonyl transformations, though its reactivity is modulated by the electron-withdrawing effects of the adjacent heterocycles.

Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous medium .

  • Product : 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid.

  • Mechanism : The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.

Reduction

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether .

  • Product : 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-methanol.

  • Selectivity : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the isoxazole ring, whereas LiAlH₄ may require controlled conditions to avoid over-reduction.

Nucleophilic Addition

  • Example : Reaction with hydroxylamine hydrochloride forms the corresponding oxime .

    • Conditions : Ethanol/water, reflux, 4–6 hours.

    • Product : (E/Z)-5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde oxime.

Substitution at the 5-Chloro Position

The electron-deficient isoxazole ring facilitates nucleophilic aromatic substitution (NAS) at the 5-chloro position.

Amine Substitution

  • Reagents/Conditions : Primary or secondary amines (e.g., morpholine) in DMF at 80–100°C.

  • Product : 5-Amino-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde derivatives.

  • Kinetics : Reaction proceeds via a two-step mechanism involving Meisenheimer complex formation.

Thiol Substitution

  • Reagents/Conditions : Thiophenol in the presence of K₂CO₃, DMSO, 60°C .

  • Product : 5-(Phenylthio)-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde.

Thiophen-2-yl Ring Modifications

The thiophene moiety participates in electrophilic substitutions, leveraging its electron-rich aromatic system.

Nitration

  • Reagents/Conditions : HNO₃/H₂SO₄ (1:3 v/v), 0–5°C .

  • Product : 5-Chloro-3-(5-nitrothiophen-2-yl)-1,2-oxazole-4-carbaldehyde.

  • Regioselectivity : Nitration occurs preferentially at the 5-position of the thiophene ring.

Suzu

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique combination of functional groups allows for various chemical transformations, including:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde can be reduced to alcohols.
  • Substitution : The chlorine atom can be substituted with different nucleophiles, leading to diverse derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Notably:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in antibiotic development.
  • Anticancer Evaluation : In vitro studies indicate that this compound inhibits cell proliferation in various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is explored as a potential lead for developing new therapeutic agents. Its structural features enable interactions with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts .

Case Studies

Several case studies underscore the effectiveness of this compound:

Antimicrobial Study

A recent study demonstrated that derivatives of this compound exhibited significant antibacterial effects against multiple bacterial strains. This positions the compound as a promising candidate for further development into new antibiotics.

Anticancer Evaluation

In vitro testing revealed that this compound inhibited proliferation in various cancer cell lines through mechanisms involving apoptosis. These findings support its potential utility in cancer therapy research.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s activity and properties are influenced by substitutions on the oxazole ring. Key analogs include:

a. 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
  • Substituent : 3,4-Dichlorophenyl group at position 3.
  • Molecular Weight : 276.50 g/mol.
  • Purity : ≥97% (industrial grade) .
b. 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde
  • Substituent : Furan-2-yl group at position 3.
  • Molecular Weight : 197.57 g/mol.
  • Purity : 95% (laboratory grade) .
  • Key Differences : Furan is less electron-rich than thiophene, which may weaken π-π interactions in protein binding. Its lower molecular weight suggests improved solubility but reduced stability.
c. Pyridine and Pyrazolopyridine Derivatives (e.g., Compound 4 in )
  • Substituents : Naphthalen-2-yl and thiophen-2-yl groups.
  • Activity : IC50 of 0.24 µM against CDK2 enzyme .
  • Key Differences : The pyridine/pyrazolopyridine core offers distinct hydrogen-bonding capabilities compared to oxazole, likely contributing to higher kinase inhibition.

Comparative Data Table

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Purity Key Biological Activity Source
5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde Thiophen-2-yl ~215 (estimated) N/A Not reported N/A
5-Chloro-3-(3,4-dichlorophenyl)-... 3,4-Dichlorophenyl 276.50 ≥97% Not reported
5-Chloro-3-(furan-2-yl)-... Furan-2-yl 197.57 95% Not reported
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4) Naphthalen-2-yl, Thiophen-2-yl - - CDK2 inhibition (IC50 0.24 µM)
Benzothiophene acrylonitrile (Compound 31) Benzo[b]thiophen-2-yl - - Anticancer (GI50 <10 nM)

Biological Activity

5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with chlorinating agents under controlled conditions to introduce the oxazole ring and chlorine substituent. The general synthetic route can be summarized as follows:

  • Starting Material : Thiophene-2-carbaldehyde.
  • Reagents : Chlorinating agents (e.g., phosphorus oxychloride) and base catalysts.
  • Conditions : Controlled temperature and reaction time to optimize yield.

This compound exhibits a molecular formula of C8H4ClNO2SC_8H_4ClNO_2S and has distinct physical properties that make it suitable for various applications in chemical synthesis and biological research .

Biological Activities

This compound has been studied for its potential biological activities, including:

Antimicrobial Activity

Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various bacterial strains and fungi .

Type of Activity Tested Organisms Activity Level
AntibacterialE. coli, S. aureusModerate to High
AntifungalC. albicansModerate

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of several cancer cell lines:

Cancer Cell Line IC50 Value (µM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)28

These findings indicate promising potential for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within the target organisms. For example, it is hypothesized to inhibit key metabolic pathways in bacteria and cancer cells by interfering with enzyme activity or DNA replication processes .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Evaluation : In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Synthesis

Q: What are the standard methods for synthesizing 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde? A: A common approach involves cyclocondensation of thiophene-2-carbaldehyde derivatives with chloro-substituted oxazole precursors. For example, hydrazine-mediated cyclization of 3-chloro-2-chlorocarbonylbenzo[b]thiophene with hydrazine hydrate can yield oxazole intermediates, followed by aldehyde functionalization via Vilsmeier-Haack formylation . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity in heterocyclic ring formation? A: Key factors include:

  • Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions during cyclization .
  • Catalyst selection : Use of Lewis acids like SnCl₄ enhances electrophilic substitution at the oxazole ring .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of thiophene intermediates .
    Yields >70% are achievable with iterative recrystallization from ethanol .

Basic Characterization

Q: What spectroscopic techniques are essential for structural validation? A:

Technique Key Data Example
¹H NMR Thiophene protons at δ 7.28–7.43 ppm; aldehyde proton at δ 10.04 ppm .Confirms substitution pattern.
IR C=O stretch at ~1680–1700 cm⁻¹; C-Cl at ~750 cm⁻¹ .Validates aldehyde and chloro groups.
MS Molecular ion peak at m/z 305 (M+1) .Verifies molecular weight.

Advanced Characterization

Q: How do DFT calculations complement experimental data in resolving electronic properties? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption .
  • NMR shifts : Calculated δ values for thiophene protons show <0.1 ppm deviation from experimental data .
  • Charge distribution : Partial negative charge on the aldehyde oxygen explains reactivity toward nucleophiles .

Bioactivity Studies

Q: What methodologies assess antimicrobial potential? A:

  • Agar diffusion : Test against S. aureus and E. coli at 100 µg/mL .
  • MIC determination : Broth microdilution (IC₅₀ ~25 µM for oxadiazole analogs) .
  • SAR analysis : Thiophene substitution enhances membrane permeability vs. phenyl analogs .

Tautomerism Analysis

Q: How is thiol-thione tautomerism investigated in related oxadiazole derivatives? A:

Tautomer ¹H NMR Signature IR Band
ThiolSH proton at δ 10.04S-H stretch ~2550 cm⁻¹
ThioneNo SH signalC=S stretch ~1250 cm⁻¹
X-ray crystallography confirms dominance of thione form in solid state .

Data Contradictions

Q: How to address discrepancies between experimental and theoretical NMR results? A:

  • Solvent effects : DMSO-d₆ in experiments vs. gas-phase DFT calculations .
  • Dynamic effects : Conformational averaging in solution vs. static DFT models .
  • Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Impurity Handling

Q: What chromatographic techniques resolve byproducts from Cl-substituted analogs? A:

  • HPLC : C18 column, 70:30 acetonitrile/water, detects <1% chlorophenyl impurities .
  • TLC : Rf = 0.5 (ethyl acetate/hexane 3:7) distinguishes target compound from des-chloro byproducts .

Stability Studies

Q: What storage conditions prevent aldehyde oxidation? A:

  • Temperature : –20°C under argon .
  • Light protection : Amber vials to avoid photodegradation.
  • Additives : 0.1% BHT (butylated hydroxytoluene) inhibits radical formation .

Theoretical Models

Q: Which computational methods predict reactivity in cross-coupling reactions? A:

  • Molecular docking : Identifies binding affinity with cysteine residues in enzymes .
  • MD simulations : Simulate solvent effects on aldehyde group nucleophilicity .
  • Reactivity indices : Fukui functions localize electrophilic sites at C4 of oxazole .

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